Product packaging for Oxazole-5-acetonitrile(Cat. No.:CAS No. 947771-07-5)

Oxazole-5-acetonitrile

Cat. No.: B3043888
CAS No.: 947771-07-5
M. Wt: 108.1 g/mol
InChI Key: XUDWLFWTSOMCNP-UHFFFAOYSA-N
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Description

Oxazole-5-acetonitrile is a valuable heterocyclic building block in scientific research, particularly in the synthesis and development of novel pharmacologically active compounds. The oxazole core is a privileged scaffold in medicinal chemistry, present in a number of marketed drugs and compounds with demonstrated biological activity, including antioxidant , anticancer, antibacterial, and antimycobacterial properties . The acetonitrile functional group enhances the utility of this molecule, offering a reactive nitrile site for further chemical modifications and ring-forming reactions, which are crucial for constructing complex molecular architectures . Researchers utilize this compound and its derivatives in the exploration of new therapeutic agents, as the oxazole ring is a key component in drugs like Linezolid (an antibiotic) and Oxaprozin (an anti-inflammatory) . Furthermore, oxazole derivatives have been synthesized and shown to exhibit significant antioxidant activity, such as inhibiting lipid peroxidation and affecting hepatic cytochrome P450-dependent enzymes in preclinical studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O B3043888 Oxazole-5-acetonitrile CAS No. 947771-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDWLFWTSOMCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxazole 5 Acetonitrile and Its Analogues

Classical and Conventional Synthetic Routes to Oxazole (B20620) Cores

Traditional methods for constructing the oxazole scaffold have been the bedrock of heterocyclic chemistry, providing reliable pathways to these important structures.

Cyclization Reactions Involving Nitriles and Related Precursors

The cyclization of precursors containing a nitrile group is a cornerstone of oxazole synthesis. These reactions often involve the formation of key C-N and C-O bonds to construct the heterocyclic ring.

One established method involves the reaction of α-diazo ketones with nitriles, although this can require multi-step procedures and sometimes harsh conditions or toxic metal catalysts like mercury(II) compounds. d-nb.info A significant advancement in this area is the photoinduced [3+2] cycloaddition of carbenes, generated from diazo compounds, with nitriles. This approach offers a versatile and general protocol for creating a library of substituted oxazoles without the need for metal catalysts or photosensitizers, using blue light to drive the reaction. researchgate.net

Another classical approach involves the reaction of azirines with acyl chlorides. In polar solvents, this reaction proceeds through an intermediate adduct to form oxazoles. beilstein-journals.org Additionally, the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin, yields 5-aryloxazoles with high purity and yield. organic-chemistry.org

The use of hypervalent iodine reagents has also proven effective. For instance, the reaction of ketones with nitriles mediated by iodosobenzene (B1197198) and trifluoromethanesulfonic acid or bis(trifluoromethanesulfonyl)imide can produce highly substituted oxazoles. mdpi.com

Precursor TypeKey ReagentsReaction TypeSignificance
Diazo compounds and NitrilesBlue lightPhotoinduced [3+2] cycloadditionMetal-free, versatile for substituted oxazoles. researchgate.net
Azirines and Acyl ChloridesPolar solventsCyclizationForms oxazoles through an intermediate adduct. beilstein-journals.org
Aromatic Aldehydes and TosMICQuaternary ammonium hydroxide resinvan Leusen Oxazole SynthesisHigh yield and purity for 5-aryloxazoles. organic-chemistry.orgmdpi.com
Ketones and NitrilesIodosobenzene, TfOH or Tf2NHIodine(III)-mediated cyclizationProduces highly substituted oxazoles. mdpi.com

Transformations Utilizing Acetonitrile (B52724) as a C2N Building Block

Acetonitrile is a versatile and valuable building block in organic synthesis, providing both the carbon and nitrogen atoms necessary for the oxazole ring. x-mol.com

A notable example is the reaction of α-bromoketones and benzylamines, which, under visible light photocatalysis with a ruthenium complex, yields 2,5-disubstituted oxazoles. researchgate.net Furthermore, the reaction of ketones with acetonitrile, mediated by iodosobenzene and a strong acid, can directly produce polysubstituted oxazoles. mdpi.com In this reaction, acetonitrile acts as the source for the C2 and nitrogen atoms of the oxazole ring.

Multi-Component Reactions for Oxazole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net These reactions are advantageous for their atom economy and for rapidly building molecular diversity. bohrium.commdpi.com

One such MCR involves the reaction of aldehydes, isocyanoacetamides, silyltriflates, and acid chlorides in a one-pot, four-component condensation to produce 2,4,5-trisubstituted oxazoles. nih.gov Another innovative approach is a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, which constructs complex 2,4,5-trisubstituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. rsc.org

Advanced and Sustainable Synthetic Strategies for Oxazole-5-acetonitrile

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. This includes the use of electrochemistry and advanced metal catalysis.

Electrochemical Synthesis of Oxazoles from Nitriles and Ketones

Electrochemical synthesis offers a green and mild alternative for constructing oxazoles, often avoiding the need for harsh reagents and external chemical oxidants. nih.govorganic-chemistry.org

A significant development is the electrochemical synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile. nih.govorganic-chemistry.orgrsc.orgacs.org This method demonstrates high efficiency and a broad substrate scope at room temperature. nih.govorganic-chemistry.org The reaction is believed to proceed through a Ritter-type reaction followed by an oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. nih.govorganic-chemistry.orgrsc.org Mechanistic studies, including X-ray crystallography, have shown that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone. nih.govorganic-chemistry.org The process can be optimized using specific activators like trifluoroacetic anhydride (B1165640) (TFAA) and electrochemical mediators such as triarylamines. rsc.orgmdpi.com

ReactantsKey FeaturesProposed MechanismKey Findings
Ketones and AcetonitrileRoom temperature, no external oxidant, high efficiency. nih.govorganic-chemistry.orgRitter-type reaction/oxidative cyclization. nih.govorganic-chemistry.orgrsc.orgAcetonitrile attacks the carbonyl carbon. nih.govorganic-chemistry.org TFAA acts as a ketone activator. organic-chemistry.orgrsc.org
Alkynes and AcetonitrileTolerates most electron-donating and -withdrawing groups. mdpi.comFormation of a nitrile ion intermediate. mdpi.comGood reactivity for symmetric alkynes. mdpi.com

Metal-Catalyzed Approaches in Oxazole Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of oxazoles with high efficiency and selectivity. tandfonline.com

Copper-Catalyzed Reactions: Copper catalysts are widely used in oxazole synthesis. A copper-catalyzed tandem oxidative cyclization provides an attractive route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Another method involves a copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective for creating substituted oxazoles. For instance, a palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.org This process is thought to proceed through a cascade formation of C-N and C-O bonds. rsc.org Palladium catalysis is also used for the direct arylation of oxazoles, allowing for regioselective functionalization at both the C-2 and C-5 positions. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts, known for their ability to activate alkynes, have been employed in the synthesis of polysubstituted oxazoles. d-nb.info A gold-catalyzed annulation of alkynamides with nitriles, assisted by an acid, provides a regioselective route to 2,4,5-trisubstituted oxazoles. d-nb.info

Rhodium-Catalyzed Reactions: Dirhodium(II) catalysts have been shown to be efficient in the one-step synthesis of multi-functionalized oxazoles from styryl diazoacetate and aryl oximes in high yields under mild conditions. nih.gov

CatalystReaction TypeSubstratesKey Advantages
CopperTandem oxidative cyclizationVarious starting materialsMild conditions, attractive alternative. organic-chemistry.org
PalladiumOxidative cyclization / Direct arylationVariesRegioselective functionalization. organic-chemistry.orgrsc.org
GoldAcid-assisted regioselective cyclizationAlkynamides and nitrilesMild conditions, high priority for synthesis of polysubstituted oxazoles. d-nb.info
RhodiumOne-step synthesisStyryl diazoacetate and aryl oximesHigh yield, mild conditions. nih.gov

Metal-Free Annulation and Cyclization Protocols

The development of metal-free synthetic methods for oxazoles is driven by the need for more sustainable and cost-effective chemical processes. sci-hub.se These approaches often rely on the use of readily available reagents and milder reaction conditions, reducing the environmental impact associated with transition-metal catalysts. sci-hub.se

A notable metal-free approach involves the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. researchgate.netresearchgate.net For instance, the reaction of alkynes with nitriles using iodosobenzene (PhIO) as the oxygen source in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or triflimide (Tf2NH) allows for the regioselective synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org This method has been successfully applied to the synthesis of an anti-inflammatory drug, demonstrating its practical utility. organic-chemistry.org

Another significant metal-free strategy is the intramolecular oxidative cyclization of enamides. organic-chemistry.org Phenyliodine diacetate (PIDA) can mediate this transformation, leading to a variety of functionalized oxazoles through a heavy-metal-free carbon-oxygen bond formation. organic-chemistry.org Similarly, a domino oxidative cyclization mediated by t-BuOOH/I2 offers a facile, one-pot, and transition-metal-free route to polysubstituted oxazoles from accessible starting materials under mild conditions. organic-chemistry.org

Hypervalent iodine reagents have gained prominence in the metal-free synthesis of oxazoles due to their low toxicity, stability, and reactivity comparable to transition metals. benthamdirect.com These reagents can activate alkynes, facilitating oxidative cycloisomerization and annulation reactions. benthamdirect.com For example, iodine(III) species can act as both an activator of the carbon-carbon triple bond in N-propargyl amides and a donor of various functional groups in a single step, leading to oxazoles with diverse side chains. benthamdirect.com This methodology has been extended to the oxidative annulation of alkynes and nitriles, where heteroatoms from the iodine(III) reagent are incorporated into the resulting oxazole ring. benthamdirect.com

Furthermore, a transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of potassium tert-butoxide (t-BuOK) and acetonitrile provides a regioselective route to 2,4,5-trisubstituted oxazoles in high yields. nih.govacs.org

Table 1: Examples of Metal-Free Synthesis of Oxazoles

Starting Materials Reagents/Conditions Product Type Reference
Alkynes, Nitriles PhIO, TfOH or Tf2NH 2,4-disubstituted and 2,4,5-trisubstituted oxazoles organic-chemistry.org
Enamides PIDA Functionalized oxazoles organic-chemistry.org
Ketones, Acetonitrile/Propionitrile m-CPBA, Trifluoromethanesulfonic acid 2,4,5-trisubstituted oxazoles sci-hub.se
1,3-Diynes, N,O-bis(trimethylsilyl)acetamide t-BuOK, Acetonitrile 2,4,5-trisubstituted oxazoles nih.govacs.org
N-propargyl amides Iodine(III) species Functionalized oxazoles benthamdirect.com

Photochemical Synthesis Routes

Photochemical methods offer a powerful and often milder alternative for the synthesis of oxazoles, utilizing light to initiate reactions. These routes can provide access to unique structural motifs that may be difficult to obtain through thermal reactions.

A prominent photochemical approach is the photoisomerization of isoxazoles to oxazoles. acs.org This transformation, typically requiring UV light, proceeds through the homolysis of the O-N bond to form a key acyl azirine intermediate. acs.org Recent advancements have led to the development of continuous flow processes for this photochemical transposition, enabling the rapid and mild synthesis of a range of di- and trisubstituted oxazoles. organic-chemistry.org

Visible-light photoredox catalysis has also emerged as a versatile tool for oxazole synthesis. One such method involves the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen at room temperature, yielding a wide array of substituted oxazoles. organic-chemistry.org Another strategy employs visible-light photocatalysis for the reaction of α-bromoketones and benzylamines, using a ruthenium complex as the photocatalyst, to produce valuable substituted oxazoles. organic-chemistry.orgresearchgate.net

A novel [3+2] cycloaddition/oxidative aromatization sequence has been developed using visible light-induced photoredox catalysis. This method provides a general route to 2,4,5-trisubstituted oxazoles from readily available 2H-azirines and aldehydes under mild conditions. bohrium.com Furthermore, a reagent-less electro-photochemical (EPC) reaction of aryl diazoesters with nitriles like acetonitrile has been reported. rsc.org This method, using electricity and blue LED light, generates diversely substituted oxazoles in excellent yields. rsc.org Jurberg and Davies also noted the formation of an oxazole from the reaction of phenyl diazoester with acetonitrile under a blue LED, likely proceeding through a nitrile ylide intermediate. rsc.org

Table 2: Photochemical Synthesis of Oxazole Derivatives

Starting Materials Method/Catalyst Product Type Reference
Isoxazoles UV light (continuous flow) Di- and trisubstituted oxazoles organic-chemistry.orgacs.org
2H-Azirines, Alkynyl bromides, O2 Visible-light photoredox catalysis Substituted oxazoles organic-chemistry.org
α-Bromoketones, Benzylamines [Ru(bpy)3]Cl2, visible light Substituted oxazoles organic-chemistry.orgresearchgate.net
2H-Azirines, Aldehydes Visible-light photoredox catalysis 2,4,5-trisubstituted oxazoles bohrium.com
Aryl diazoesters, Acetonitrile Electro-photochemical (EPC) reaction Diversely substituted oxazoles rsc.org

Regioselective Synthesis of this compound and Substituted Derivatives

Regioselectivity, the control of the position of substituents on the oxazole ring, is a critical aspect of synthetic design, as the substitution pattern dictates the molecule's properties and biological activity.

Several strategies have been developed to achieve high regioselectivity in oxazole synthesis. One approach involves the use of a vinyl sulfonamide template, which allows for the synthesis of 2,4-substituted oxazoles with complete regiocontrol without the need for a separate ring oxidation step. rsc.orgrsc.org This method starts with a vinyl sulfonamide that is converted to a vinyl bromide, followed by the addition of ammonia. rsc.org Acylation and subsequent treatment with a base yield oxazolines, which are then converted to 2-substituted oxazoles. rsc.org

The choice of catalyst and reaction conditions can also direct the regioselectivity. For instance, in the synthesis of oxazoles from acetylenic amides, ZnI2 has been found to be effective for the synthesis of oxazolines, while FeCl3 is optimal for the formation of oxazoles, demonstrating regiocontrolled synthesis. organic-chemistry.org

A novel protocol for the regioselective synthesis of 2,4,5-trisubstituted oxazoles from ynamides has been developed using ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)3], N-iodosuccinimide (NIS), and acetonitrile. uohyd.ac.inacs.org This method allows for the construction of multiple oxazole skeletons on an aryl periphery in a single operation. uohyd.ac.inacs.org

Palladium-catalyzed direct arylation of oxazoles offers another route to control substituent positions. By using task-specific phosphine (B1218219) ligands, it is possible to achieve high regioselectivity for arylation at either the C-2 or C-5 position. organic-chemistry.org Arylation at C-5 is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

The synthesis of chiral oxazoles, particularly those with stereocenters in their side chains, is of great interest for applications in medicinal chemistry and natural product synthesis.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of α-chiral 1,3-azoles, including oxazoles. thieme-connect.com One method involves the epoxidation or aziridination of enals, followed by an in situ 1,3-cyclization, to produce α-hydroxy or α-tosylamino oxazoles with excellent enantioselectivities. thieme-connect.com This approach is advantageous as it uses commercially available starting materials and catalysts under non-inert conditions. thieme-connect.com

A one-pot cascade reaction involving an anionic stereogenic-at-cobalt(III) complex-catalyzed enantioselective Ugi four-component reaction followed by a Wittig process has been developed for the synthesis of chiral 2,4,5-trisubstituted oxazoles with good enantioselectivities. nih.govrsc.org

Furthermore, the enantioselective synthesis of the C3-C19 bis-oxane oxazole fragment of phorboxazole B has been achieved through a convergent approach featuring substrate-controlled reductions and a Mukaiyama aldol (B89426) reaction. thieme-connect.com Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks for the enantioselective synthesis of various piperidine-containing natural products, allowing for the regio- and stereocontrolled introduction of substituents. nih.gov

An efficient catalytic asymmetric hetero-ene reaction of 5-methyleneoxazolines with 1,2-dicarbonyl compounds, catalyzed by Ni(II)–N,N′-dioxide complexes, provides a rapid and high-yielding route to 2,5-disubstituted oxazole derivatives in a highly enantioenriched form. rsc.org

Reaction Mechanisms and Reactivity Studies of Oxazole 5 Acetonitrile

Mechanistic Investigations of Oxazole (B20620) Ring Formation from Nitriles

The synthesis of the oxazole ring, a key structural motif, can be achieved through various mechanisms when nitriles are involved as precursors. These pathways often include Ritter-type reactions, oxidative cyclizations, and processes involving radical intermediates or nucleophilic rearrangements.

Ritter-Type Reactions and Oxidative Cyclization Pathways

Ritter-type reactions, traditionally known for forming amides from nitriles and carbocations, have been adapted for oxazole synthesis. In this context, an appropriate substrate generates a carbocation, which is then attacked by the nitrogen atom of a nitrile, such as acetonitrile (B52724). This is often followed by an oxidative cyclization step to yield the aromatic oxazole ring.

A notable example is the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile. researchgate.netacs.orgorganic-chemistry.orgrsc.org This method proceeds efficiently at room temperature without the need for external chemical oxidants. researchgate.netacs.orgorganic-chemistry.org Mechanistic studies suggest that the reaction involves the activation of the ketone, followed by a Ritter-type reaction with acetonitrile acting as both the reactant and solvent. researchgate.netacs.orgmdpi.com The subsequent oxidative cyclization forges the final oxazole structure. researchgate.netacs.orgrsc.org X-ray crystallographic analysis has confirmed that the initial nucleophilic attack occurs from the acetonitrile nitrogen to the carbonyl carbon of the ketone. researchgate.netacs.org

Similarly, hypervalent iodine(III) reagents can mediate the direct synthesis of highly substituted oxazoles from ketones and nitriles. mdpi.com The proposed mechanism involves the formation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with the nitrile. mdpi.com Subsequent cyclization and elimination of iodobenzene (B50100) yield the oxazole product. mdpi.com

The versatility of oxidative cyclization is further demonstrated in palladium-catalyzed and copper-mediated syntheses. These methods can form trisubstituted oxazoles through a cascade of C–N and C–O bond formations, using water as the oxygen source. rsc.org

Table 1: Examples of Ritter-Type/Oxidative Cyclization for Oxazole Synthesis

Starting MaterialsReagents/ConditionsKey Mechanistic StepsProduct Type
Ketones, AcetonitrileElectrochemical synthesis, TFAA, Triarylamine mediatorKetone activation, Ritter-type reaction, Oxidative cyclizationPolysubstituted oxazoles
Ketones, NitrilesPhI=O, TfOH or Tf₂NHFormation of α-iodanyl ketone, Ritter-type reaction, CyclizationHighly substituted oxazoles
EnamidesPhenyliodine diacetate (PIDA)Intramolecular oxidative C-O bond formationFunctionalized oxazoles
Alkynes, AcetonitrileElectrochemical synthesis, I₂Formation of acetonitrile-stabilized I⁺ ions, Ritter-type reaction, Hydrolysis, Cyclization1,3-Oxazoles

This table provides a summary of selected reaction conditions and mechanistic features for the synthesis of oxazoles via Ritter-type and oxidative cyclization pathways.

Radical Intermediates in Acetonitrile-Involved Cyclizations

The formation of oxazole rings can also proceed through pathways involving radical intermediates, particularly under photochemical or electrochemical conditions. In these reactions, acetonitrile can serve as a source for the cyanomethyl radical (•CH₂CN). rsc.org

One innovative approach involves a catalyst-free electro-photochemical (EPC) reaction of aryl diazoesters with acetonitrile. rsc.orgnih.govuniv-smb.fr This method uses a combination of low-voltage electricity and blue LED light to generate a carbene radical anion from the diazoester. rsc.orgnih.gov This radical anion then attacks acetonitrile, initiating a sequence of cyclization and oxidation to form diversely substituted oxazoles in high yields. rsc.orgnih.govuniv-smb.fr This process is notable for being reagent-less, avoiding the need for catalysts, supporting electrolytes, or chemical oxidants. rsc.orgnih.govuniv-smb.fr

The generation of the cyanomethyl radical from acetonitrile is a key step in various C-C bond-forming reactions and can be applied to heterocycle synthesis. rsc.org For instance, the cobaloxime-catalyzed radical [3+2] cycloaddition of nitriles with α-aryldiazoacetates represents another pathway where radical intermediates are central to oxazole formation under mild conditions. chemrxiv.org This metalloradical catalysis (MRC) approach demonstrates broad substrate tolerance. chemrxiv.org

Nucleophilic Attack and Rearrangement Pathways

Oxazole synthesis can be driven by the nucleophilic character of the nitrile nitrogen, often followed by complex rearrangements. A classic example involves the reaction of α-diazoketones with nitriles, typically catalyzed by Lewis acids or transition metals like rhodium(II) or copper(II). d-nb.infonih.gov The reaction is believed to proceed via the formation of a metal carbene from the diazoketone, which is then attacked by the nitrile. The resulting zwitterionic intermediate subsequently cyclizes to form the oxazole ring. nih.gov

Another pathway involves the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govwikipedia.org While not directly involving acetonitrile, this reaction exemplifies the principle of nucleophilic attack and cyclization. The deprotonated TosMIC attacks an aldehyde, and the resulting intermediate cyclizes to an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to form the 5-substituted oxazole. nih.govwikipedia.org

More intricate mechanisms involving nucleophilic attack and rearrangement have been computationally and experimentally studied. For example, the reaction of α-arylamides with nitriles, mediated by triflic anhydride (B1165640), proceeds through a nitrilium adduct. acs.org A subsequent, and somewhat unexpected, 7-endo-dig cyclization occurs where the sulfonamide oxygen attacks the nitrilium intermediate. acs.org This is followed by a sequence involving S-N bond cleavage and a second annulation step to form the final oxazole product. acs.org

Functional Group Transformations of the Acetonitrile Moiety on Oxazole-5-acetonitrile

The acetonitrile group of this compound is a versatile functional handle, allowing for a variety of chemical transformations at both the nitrile carbon and the adjacent methylene (B1212753) carbon.

Reactions at the Nitrile Carbon

The nitrile group (-C≡N) is susceptible to attack by both nucleophiles and electrophiles and can undergo a range of transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to initially form an amide (oxazole-5-acetamide) and subsequently a carboxylic acid (oxazole-5-acetic acid).

Reduction: The nitrile group can be reduced to a primary amine (2-(oxazol-5-yl)ethan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles.

Transformations at the Methylene Carbon Adjacent to the Nitrile

The methylene group (-CH₂-) in this compound is activated by the adjacent electron-withdrawing nitrile group and the oxazole ring. This activation makes the methylene protons acidic and susceptible to deprotonation by a suitable base. wikipedia.org

Alkylation: Deprotonation with a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) generates a carbanion. ntnu.no This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in alkylation reactions to introduce substituents at the methylene position.

Condensation Reactions: The carbanion can also participate in condensation reactions with aldehydes or ketones (e.g., Knoevenagel condensation), leading to the formation of α,β-unsaturated products.

Acylation: Reaction of the carbanion with acyl chlorides or anhydrides results in the formation of β-ketonitriles. ntnu.no

Table 2: Potential Reactions of the this compound Side Chain

Reaction SiteReaction TypeReagentsPotential Product
Nitrile CarbonHydrolysisH₃O⁺ or OH⁻Oxazole-5-acetic acid
Nitrile CarbonReductionLiAlH₄ or H₂/Catalyst2-(Oxazol-5-yl)ethan-1-amine
Nitrile CarbonGrignard Addition1. R-MgBr 2. H₃O⁺1-(Oxazol-5-yl)alkan-2-one
Methylene CarbonAlkylation1. Base (e.g., LDA) 2. R'-X2-(Oxazol-5-yl)alkanenitrile
Methylene CarbonAcylation1. Base 2. R'COCl3-Oxo-2-(oxazol-5-yl)alkanenitrile

This table outlines plausible transformations of the acetonitrile functional group based on general organic principles.

Derivatization Strategies for this compound

This compound is a versatile heterocyclic compound possessing multiple reactive sites that allow for a variety of chemical transformations. The primary locations for derivatization are the active methylene and nitrile groups of the acetonitrile substituent, as well as the C2 and C4 positions of the oxazole ring. These features enable the synthesis of a diverse array of more complex molecules. Derivatization strategies typically focus on modifying the side chain or direct functionalization of the heterocyclic core.

Reactions Involving the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) is the most reactive portion of the molecule for derivatization due to the acidity of the α-protons and the reactivity of the cyano group.

Hydrolysis of the Nitrile Group

The nitrile functional group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide. thieme-connect.dechemguide.co.uk This transformation is a fundamental step for converting the nitrile into other valuable functional groups.

Acid-Catalyzed Hydrolysis : Heating this compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of oxazole-5-acetic acid. chemguide.co.uk The ammonium (B1175870) salt of the acid is formed as a byproduct.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), followed by heating, yields the corresponding carboxylate salt (e.g., sodium oxazole-5-acetate). chemguide.co.uk Ammonia is typically evolved during this reaction. Subsequent acidification of the reaction mixture is necessary to obtain the free oxazole-5-acetic acid. chemguide.co.uk Partial hydrolysis to form oxazole-5-acetamide can also be achieved under controlled conditions. ntnu.no

Alkylation and Condensation of the Active Methylene Group

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a stabilized carbanion. williams.edu This nucleophilic intermediate can then react with various electrophiles.

α-Alkylation : The carbanion can be alkylated by treatment with alkyl halides (R-X) to introduce a variety of alkyl substituents at the α-position. This allows for the extension of the carbon chain and the creation of secondary nitriles.

Condensation Reactions : The nucleophilic carbanion can participate in condensation reactions with aldehydes or ketones, leading to the formation of α,β-unsaturated nitriles after dehydration.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a pathway to a different class of derivatives. Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert this compound into 2-(oxazol-5-yl)ethanamine. ntnu.no This amine can then serve as a handle for further functionalization, such as acylation or alkylation.

Reactions Involving the Oxazole Ring

While the acetonitrile side chain is generally more reactive, the oxazole ring itself can undergo functionalization, primarily through substitution reactions.

Electrophilic and Nucleophilic Substitution

The reactivity of the oxazole ring towards substitution is well-established. Electrophilic substitution typically occurs at the C5 position. tandfonline.com However, since this position is already substituted in this compound, this pathway is less direct unless it involves modification of the existing group. Nucleophilic substitution is less common but can occur, particularly at the C2 position, especially if a suitable leaving group is present. tandfonline.com

Lithiation and Subsequent Functionalization

Direct deprotonation of the oxazole ring using strong bases is a powerful method for introducing substituents. The most acidic proton on the unsubstituted oxazole ring is at the C2 position. semanticscholar.org Lithiation of substituted oxazoles can be directed to specific positions depending on the base and existing substituents. williams.edu For this compound, deprotonation could potentially be directed to the C2 or C4 positions, allowing for the introduction of various electrophiles (e.g., silyl (B83357) chlorides, aldehydes, alkyl halides) at these sites. The choice of base is critical, as competitive deprotonation of the active methylene group can occur. williams.edu

Cyclization and Annulation Reactions

The nitrile group, in conjunction with a second functional group introduced onto the oxazole ring, can be used to construct fused heterocyclic systems. For example, a substituent introduced at the C4 position with a suitable functional group could undergo an intramolecular cyclization with the nitrile or its derivatives (e.g., the corresponding amine or carboxylic acid) to form bicyclic structures. Such strategies are common in the synthesis of complex heterocyclic compounds. informahealthcare.com

The following table summarizes the primary derivatization strategies for this compound.

Reaction Type Target Site Reagents/Conditions Resulting Product Class Reference
Acidic HydrolysisNitrile GroupDilute HCl, heatCarboxylic Acid (Oxazole-5-acetic acid) chemguide.co.uk
Alkaline HydrolysisNitrile GroupNaOH(aq), heat; then H₃O⁺Carboxylic Acid (Oxazole-5-acetic acid) chemguide.co.uk
Partial HydrolysisNitrile GroupControlled basic or acidic conditionsAmide (Oxazole-5-acetamide) ntnu.no
α-AlkylationActive Methylene1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Substituted Nitriles williams.edu
Nitrile ReductionNitrile GroupLiAlH₄ or Catalytic HydrogenationPrimary Amine (2-(Oxazol-5-yl)ethanamine) ntnu.no
Ring LithiationC2 or C4 PositionStrong Base (e.g., n-BuLi); then Electrophile (E⁺)C2/C4-Substituted Oxazoles williams.edusemanticscholar.org
Intramolecular CyclizationRing and Side ChainRequires prior functionalizationFused Heterocycles informahealthcare.com

Advanced Characterization Methodologies for Oxazole 5 Acetonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of organic molecules like oxazole-5-acetonitrile, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR of oxazole (B20620) derivatives, the chemical shifts of protons are influenced by their electronic environment. For instance, in related oxazole structures, protons on the oxazole ring typically appear in the aromatic region of the spectrum. rsc.orgglobalresearchonline.net The methylene (B1212753) protons of the acetonitrile (B52724) group are also readily identifiable.

Table 1: Representative NMR Data for Substituted Oxazoles

Nucleus Chemical Shift (ppm) Range Notes
¹H 7.0 - 8.2 Protons on the oxazole ring. rsc.orgglobalresearchonline.net
¹H ~4.0 Methylene protons adjacent to the oxazole ring. nih.gov
¹³C 120 - 165 Carbons of the oxazole ring. rsc.orgbeilstein-journals.org
¹³C ~115 Nitrile carbon.

Note: Specific chemical shifts for this compound would require experimental data for the exact compound. Data presented is based on analogous structures.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption would be from the nitrile group (C≡N), which typically exhibits a strong, sharp peak in the range of 2200-2300 cm⁻¹. The C=N and C-O stretching vibrations of the oxazole ring would also produce characteristic bands in the fingerprint region of the spectrum, typically between 1500 and 1650 cm⁻¹ and 1000-1300 cm⁻¹ respectively. globalresearchonline.netbeilstein-journals.org

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2200 - 2300
Oxazole Ring (C=N) Stretch 1500 - 1650 globalresearchonline.net
Oxazole Ring (C-O) Stretch 1000 - 1300 beilstein-journals.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to its molecular weight would be observed. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula. rsc.orgnih.govmdpi.com This is a critical step in confirming the identity of the synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Oxazole derivatives typically exhibit absorption bands in the UV region. globalresearchonline.net The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. globalresearchonline.netresearchgate.net Studying the solvatochromic behavior of this compound by recording its UV-Vis spectra in solvents of varying polarity can offer insights into the nature of its electronic ground and excited states. nih.gov For example, a shift in the absorption maximum to a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift) with increasing solvent polarity can indicate changes in the interaction between the molecule and the solvent. core.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique can provide precise bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form. jst.go.jp To perform this analysis, a suitable single crystal of the compound must be grown. libretexts.org The resulting crystal structure would reveal the planarity of the oxazole ring and the conformation of the acetonitrile substituent relative to the ring, as well as how the molecules pack together in the crystal lattice. beilstein-journals.orgjst.go.jp

Computational Chemistry and Theoretical Studies on Oxazole 5 Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysisirjweb.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. rsc.orgresearchgate.net By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, orbital energies, and reactivity parameters, providing a theoretical framework to understand the behavior of Oxazole-5-acetonitrile. irjweb.com

Molecular Orbital Analysis (HOMO-LUMO Energies)researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ajgreenchem.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap, ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govrjpbcs.com

While direct studies on this compound are limited, research on closely related cyano-oxazole derivatives provides valuable data. A study on cyano-substituted oxazoles using ab initio methods calculated the HOMO, LUMO, and energy gap values, which offer a strong approximation for the electronic characteristics of this compound. For instance, calculations for 5-cyano oxazole (B20620), an isomer of the core ring structure, show a significant HOMO-LUMO gap, indicating a relatively stable molecule. researchgate.net

Table 1: Calculated Energies for Cyano-Oxazole Derivatives (ab initio) researchgate.net

Compound-HOMO (eV)LUMO (eV)ΔE (eV)
2-cyano oxazole10.2222.41312.635
5-cyano oxazole10.2342.48812.722

Data sourced from a study on cyano-oxazole derivatives, which serve as close analogs for understanding this compound. researchgate.net

The electron-withdrawing nature of the cyano group generally leads to a lowering of both HOMO and LUMO energy levels. The precise positioning of the acetonitrile (B52724) group at the 5-position of the oxazole ring influences the electron density distribution across the molecule, which in turn dictates its reactivity towards electrophiles and nucleophiles. researchgate.net

Non-Bonding Orbital (NBO) Analysis for Stability and Interactionsuni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dejoaquinbarroso.com This method provides detailed insights into intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability.

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. batistalab.com Larger E(2) values indicate stronger interactions. For a molecule like this compound, key interactions would include delocalizations from the oxygen and nitrogen lone pairs (LP) into the antibonding orbitals (π* or σ*) of the ring and the acetonitrile group.

A theoretical study on a related Cu(II) complex derived from [benzo[b]oxazole]acetonitrile utilized NBO analysis to investigate hyperconjugative interactions responsible for the compound's stability. researchgate.net For this compound, NBO analysis would likely reveal significant stabilizing interactions, such as:

LP (O) → π(C=N):* Delocalization of an oxygen lone pair into the antibonding orbital of the C=N bond of the oxazole ring.

LP (N) → π(C=C):* Delocalization of the nitrogen lone pair into the antibonding orbital of the C=C bond of the ring.

π(C=C) → π(C≡N):* Delocalization of the π-electrons from the oxazole ring into the antibonding orbital of the nitrile group.

Reaction Mechanism Elucidation through Computational Modelingacs.orgnih.gov

Computational modeling is instrumental in mapping the reaction pathways for the synthesis of complex molecules. For oxazoles, DFT calculations can elucidate the step-by-step mechanism, identifying intermediates, transition states, and the associated energy barriers.

The synthesis of substituted oxazoles often involves the reaction of amides with nitriles, such as acetonitrile, under specific activation conditions. acs.orgnih.gov Quantum-chemical calculations have been performed to understand the formation of 5-aminooxazoles from α-arylamides and acetonitrile. acs.org The proposed mechanism involves:

Activation of the amide starting material.

Intermolecular addition of acetonitrile to form a nitrilium ion intermediate.

A subsequent 5-endo-dig cyclization of the amide onto the nitrilium ion to form the oxazole ring. nih.gov

Computational studies can model the free energy profile (ΔG) of such a reaction, confirming the feasibility of the proposed pathway and highlighting the energetic cost of each step. For example, in a related imidazole (B134444) synthesis, calculations showed that while an initial cyclization step was endergonic (energetically unfavorable), it led to a subsequent, highly exergonic (favorable) bond cleavage, driving the reaction forward. acs.orgnih.gov Similar computational approaches could precisely map the energy landscape for the synthesis of this compound, optimizing reaction conditions and guiding synthetic strategies.

Molecular Docking and Dynamics Simulations for Biological Interactionstandfonline.commdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. rroij.com Studies on various oxazole derivatives have demonstrated their potential to bind to a range of biological targets. For instance, oxazole-based compounds have been docked against tyrosine kinase, a key enzyme in cancer pathways, revealing interactions with critical amino acid residues like GLU-870 and ALA-869 through the oxazole moiety. nih.gov Other docking studies have identified oxazole derivatives as potential inhibitors of peroxisome proliferator-activated receptor gamma (PPARγ), a target for anti-diabetic drugs. rroij.com

While no specific docking or MD studies for this compound have been published, its structural similarity to other biologically active oxazoles suggests it could be a valuable candidate for such computational screening against various enzymes and receptors implicated in disease.

Quantitative Structure-Activity Relationship (QSAR) Studies on Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR models are built using a dataset of compounds with known activities (e.g., IC₅₀ values) and a set of calculated molecular descriptors. These descriptors can encode 2D information (e.g., connectivity) or 3D properties (e.g., molecular shape and electrostatic fields).

Several QSAR studies have been successfully conducted on classes of oxazole derivatives, highlighting the structural features crucial for their biological effects:

Antileishmanial Activity: 2D and 4D-QSAR models were developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum. The resulting models showed good statistical robustness and predictive power, helping to identify key structural attributes for antileishmanial potency. researchgate.netmdpi.com

Anticancer Activity: QSAR models have been created to predict the anticancer activity of 1,3-oxazole derivatives. researchgate.net These studies found that the models could predict activity with high accuracy and suggested that such models are useful tools for designing new oxazole-based anticancer agents. benthamscience.commdpi.com In another study on imidazo[2,1-b]oxazole derivatives as BRAF kinase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were used to generate contour maps that identify regions where structural modifications could enhance anticancer activity. tandfonline.comnih.gov

These studies underscore the utility of the oxazole scaffold in medicinal chemistry and demonstrate how QSAR can accelerate the drug discovery process by prioritizing the synthesis of the most promising derivatives.

Applications of Oxazole 5 Acetonitrile in Medicinal and Biological Chemistry

Oxazole-5-acetonitrile as a Core Scaffold in Drug Discovery

This compound is a valuable building block in the creation of more complex molecules with therapeutic potential. smolecule.com The oxazole (B20620) ring system is found in numerous natural products and synthetic compounds that exhibit a wide range of biological effects. nih.gov This has led researchers to explore its derivatives for various medicinal applications, including the development of antimicrobial, anticancer, anti-inflammatory, and antiviral agents. iajps.comresearchgate.net

The structural and chemical diversity of oxazole-based molecules makes them a central focus in drug discovery. nih.gov The ability to modify the oxazole scaffold at different positions allows for the fine-tuning of pharmacological properties and the rational design of new drugs. tandfonline.comresearchgate.net For instance, the substitution pattern on the oxazole ring plays a critical role in determining the biological activities of its derivatives. iajps.com

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been extensively studied for their potential therapeutic applications across various disease areas.

Antimicrobial and Antibacterial Activities

Oxazole derivatives have demonstrated notable antimicrobial and antibacterial properties. iajps.com For example, certain 2,4-disubstituted oxazol-5(4H)-ones have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net The substitution pattern on the oxazole ring is crucial for these biological activities. iajps.com

A study on multi-substituted oxazoles revealed that many of the synthesized compounds exhibited in vitro antimicrobial activity. ias.ac.in Similarly, a series of novel 5(4H)-oxazolone-based-sulfonamides were synthesized and evaluated, with most showing promising antibacterial activity. nih.gov Specifically, compounds with an unsubstituted phenyl group, a 4-methoxy group, or a 4-nitro group were among the most potent. nih.gov

Compound TypeActivityReference
2,4-disubstituted oxazol-5(4H)-onesAntibacterial researchgate.net
Multi-substituted oxazolesAntimicrobial ias.ac.in
5(4H)-oxazolone-based-sulfonamidesAntibacterial nih.gov

Anticancer and Antiproliferative Activities

The oxazole scaffold is a key component in many anticancer agents. researchgate.netbenthamscience.com Derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms. researchgate.net For instance, some oxazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis in cancer cells. researchgate.netbioorganica.com.ua Other targets include STAT3, G-quadruplex, and DNA topoisomerases. researchgate.netbenthamscience.com

In one study, 5-amino-substituted 1,3-oxazoles with an aryl amino group were found to be highly active. nih.gov Another study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates identified a compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, that exhibited potent and broad-spectrum cytotoxic activity against various human cancer cells. bioorganica.com.ua

Derivative ClassTarget/MechanismAnticancer EffectReference
General OxazolesTubulin polymerization inhibitionApoptosis researchgate.netbioorganica.com.ua
5-Amino-1,3-oxazolesNot specifiedHigh antiproliferative activity nih.gov
5-Sulfonyl-1,3-oxazole-4-carboxylatesNot specifiedPotent cytotoxic activity bioorganica.com.ua

Anti-inflammatory and Analgesic Properties

Oxazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. iajps.com Certain oxazolone (B7731731) derivatives have shown significant analgesic and anti-inflammatory activity, with some compounds exhibiting efficacy comparable to standard drugs like aspirin (B1665792) and morphine. ajrconline.org

A study on novel oxazole derivatives evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema method. jddtonline.info The results showed that the synthesized compounds possessed promising anti-inflammatory properties, with one derivative showing maximum activity. jddtonline.info Another research effort synthesized thiazole/oxazole substituted benzothiazole (B30560) derivatives and tested them for anti-inflammatory and analgesic actions, identifying a particularly active compound. nih.gov

Antidiabetic and Hypoglycemic Effects

The oxazole scaffold is also present in compounds with antidiabetic properties. iajps.com For instance, some oxazole derivatives have been explored as agents to modulate blood glucose levels. google.com One study focused on the synthesis of morpholinothiazolyl-2,4-thiazolidindione derivatives and found that several compounds increased insulin (B600854) release and glucose uptake, indicating their potential as antidiabetic leads. tandfonline.com

Another area of research involves the replacement of the thiazolidinedione moiety in drugs like ciglitazone (B1669021) with other functional groups, including those derived from oxazoles, to create new compounds with hypoglycemic activity. acs.org Research has also been conducted on (+)-Usnic acid derivatives, including those with an oxazole structure, which have shown hypoglycemic effects in animal models of diabetes. mdpi.com

Antiviral and Anti-HIV Activities

Derivatives of oxazole have shown promise as antiviral agents, particularly against HIV. iajps.com Some 2-phenyloxazol-5(4H)-ones have been reported to exhibit anti-HIV activity. nih.gov

One study reported the synthesis of a novel tetrahydroindazolylbenzamide derivative, obtained through oxazolone chemistry, which demonstrated a remarkable ability to inhibit HIV proliferation with low cytotoxicity. nih.govacs.org This compound was found to act as a late reverse transcription inhibitor. nih.govacs.org Another study identified oxazole-benzenesulfonamide derivatives that inhibit the interaction between HIV-1 reverse transcriptase and a cellular protein, eEF1A, which is crucial for viral replication. nih.gov These compounds were effective against both wild-type and drug-resistant strains of HIV-1. nih.gov

Derivative ClassMechanism of ActionAntiviral TargetReference
TetrahydroindazolylbenzamideLate reverse transcription inhibitorHIV-1 nih.govacs.org
Oxazole-benzenesulfonamidesInhibition of RT-eEF1A interactionHIV-1 Reverse Transcriptase nih.gov
2-Phenyloxazol-5(4H)-onesNot specifiedHIV nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterase, HDAC6, COX)

The oxazole scaffold is a common feature in molecules designed to inhibit various enzymes. While direct studies on this compound are not extensively documented, research on related oxazole derivatives provides insight into its potential inhibitory activities.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for managing neurodegenerative diseases. nih.gov Studies on trans-amino-4-/5-arylethenyl-oxazole derivatives have shown them to be inhibitors of cholinesterases. nih.gov These compounds generally exhibit a preference for inhibiting BChE over AChE. nih.gov For instance, a series of new trans-amino-5-arylethenyl-oxazole derivatives were synthesized and tested for their cholinesterase inhibitory properties. The most potent among them displayed IC50 values for BChE in the micromolar range (around 30 µM), while their inhibition of AChE was significantly weaker (IC50 >> 100 µM). nih.govresearchgate.net Naphtho[1,2-d]oxazoles, derived from these oxazoles, were found to be more effective as AChE inhibitors. nih.gov Another study on naphtho-oxazoles also reported inhibitory activity against BChE, with the positioning of methyl groups on the ring influencing the potency. mdpi.com While these findings highlight the potential of the oxazole scaffold, specific cholinesterase inhibition data for this compound is not available in the reviewed literature.

HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a promising therapeutic target for cancer and neurodegenerative diseases. nih.govmdpi.com Its inhibition can lead to the hyperacetylation of substrates like α-tubulin, affecting cell motility and survival. mdpi.commdpi.com Several oxazole-containing compounds have been identified as HDAC6 inhibitors. For example, a series of oxazole hydroxamates were developed as selective HDAC6 inhibitors. rsc.org The 4-bromophenyl substituted oxazole hydroxamate was particularly potent, with an IC50 value of 59 nM. rsc.org Docking studies suggested that the oxazole ring interacts with key amino acid residues (Phe566 and Phe520) in the enzyme's active site, which may account for the observed selectivity. rsc.org Another study on oxazole-bridged combretastatin (B1194345) A-4 derivatives with hydroxamic acid appendages also demonstrated potent HDAC inhibition. mdpi.com The length of the linker between the oxazole core and the hydroxamic acid group was found to be crucial for activity, with longer spacers favoring HDAC inhibition. mdpi.com

Table 1: HDAC Inhibition by Oxazole-Bridged Combretastatin A-4 Analogs

CompoundLinker Length (atoms)HDAC1 IC50 (µM)HDAC6 IC50 (µM)
4d 44.0 ± 0.11.8 ± 0.1
4e 53.8 ± 0.10.40 ± 0.05
4f 60.49 ± 0.050.09 ± 0.01
Source: mdpi.com

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are involved in the inflammatory response, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org While many COX inhibitors feature other heterocyclic rings, the oxazole scaffold has also been explored. ekb.eg For instance, isoxazole (B147169) derivatives have been shown to be selective COX-2 inhibitors. rsc.orgnih.gov In one study, a series of novel isoxazole derivatives were synthesized and evaluated for COX-1/COX-2 inhibition. Several compounds were identified as potent and selective COX-2 inhibitors, with IC50 values in the sub-micromolar range. nih.gov Another study reported on 2,5-diaryl-1,3,4-oxadiazole derivatives that showed selective COX-II inhibitory activity. acs.org Although these are not oxazoles, the structural similarity suggests the potential for related heterocyclic systems to exhibit such activity.

Other Biological Activities (e.g., Antifungal, Antitubercular, Anti-parasitic)

The oxazole motif is present in various compounds exhibiting a range of other biological activities.

Antifungal Activity: Derivatives of oxazole have demonstrated notable antifungal properties. researchgate.net For example, a series of 5(4H)-oxazolone-based sulfonamides were synthesized and tested against various fungal strains. nih.gov One compound in this series showed potent activity against Aspergillus niger and Candida albicans, with MIC values of 4 µg/mL and 2 µg/mL, respectively. nih.gov Another study on carbohydrate-containing 4-(4-o-β-d-glucoxybenzylidene)-2-(substituted styryl) oxazol-5-ones also reported good antifungal activity against Aspergillus niger and Candida albicans. ajrconline.org

Antitubercular Activity: Tuberculosis remains a major global health issue, and new therapeutic agents are urgently needed. mdpi.comnih.gov The oxazole scaffold has been a focus in the development of new antitubercular drugs. nih.gov A series of 4-(Substituted benzylidene)-2-p-tolyloxazol-5(4H)-ones were designed and synthesized, showing moderate to good activity against Mycobacterium tuberculosis H37Rv. researchgate.net One of the most promising compounds, featuring three methoxy (B1213986) groups, was identified as a potential lead for further development. researchgate.net In another study, oxazoline (B21484) and oxazole esters were synthesized and evaluated, with a number of compounds showing impressive activity against M. tuberculosis. nih.gov The conversion of oxazolines to the corresponding oxazoles generally resulted in more potent compounds. nih.gov Furthermore, isoxazole derivatives have also been investigated for their antitubercular properties. nih.govcsic.es

Anti-parasitic Activity: Oxazole derivatives have also been explored for their potential against various parasites. tandfonline.com For instance, substituted 2-(3-aminophenyl) oxazolopyridines were identified as a starting point for the development of drugs against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Optimization of this scaffold led to an imidazopyridine derivative that cured mice infected with the parasite. Bicyclic nitroimidazoles, which include an oxazole ring in some variants, are also being developed for the treatment of parasitic diseases like Chagas disease and human African trypanosomiasis. unifal-mg.edu.br

Structure-Activity Relationship (SAR) Studies of Oxazole-Based Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For oxazole derivatives, SAR studies have revealed key features that determine their therapeutic potential. tandfonline.comsemanticscholar.org The oxazole ring itself is a versatile scaffold, and its biological activity can be fine-tuned by introducing various substituents at different positions. tandfonline.comnih.gov

The substitution pattern on the oxazole ring plays a significant role in its interaction with biological targets. tandfonline.com For example, in the case of HDAC6 inhibitors, a para-substituted phenyl group on the oxazole was found to be more favorable for selectivity than a meta-substituted one. nih.govrsc.org In antitubercular oxazole derivatives, the nature of the substituents on the phenyl rings attached to the oxazole core significantly impacts their potency. nih.govresearchgate.net The presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its binding affinity to the target enzyme.

The acetonitrile (B52724) group at the 5-position of this compound is a key functional group that can participate in various chemical reactions, allowing for further functionalization of the molecule. semanticscholar.org This makes it a valuable building block in medicinal chemistry. The nitrile group can also influence the molecule's polarity and its ability to form hydrogen bonds, which are important for drug-receptor interactions.

Development of Novel Therapeutic Agents from this compound Scaffold

The oxazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the development of new drugs targeting a wide range of biological targets. nih.govmdpi.com this compound, with its reactive nitrile group, represents a valuable starting point for creating diverse libraries of compounds for drug discovery. semanticscholar.org

Scaffold hopping and bioisosteric replacement are important strategies in drug design aimed at discovering new chemotypes with improved properties. niper.gov.inrsc.org Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold while maintaining its biological activity. niper.gov.in Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

The oxazole scaffold can be considered a bioisosteric replacement for other five-membered heterocyclic rings like thiazole, imidazole (B134444), or oxadiazole. acs.orgresearchgate.net This strategy can be used to optimize the pharmacokinetic properties of a drug candidate, such as its metabolic stability or solubility. For example, replacing a metabolically labile part of a molecule with an oxazole ring can lead to a more stable compound. rsc.org The oxazole ring in this compound could be "hopped" to other heterocyclic systems to explore new chemical space and identify novel inhibitors of a particular target. nih.gov

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for generating large libraries of compounds for high-throughput screening. chim.itnih.gov The oxazole scaffold is well-suited for these approaches due to the availability of multiple synthetic routes for its construction and functionalization. organic-chemistry.org

Diversity-oriented synthesis aims to create structurally diverse molecules that cover a broad range of chemical space. chim.itnih.gov The this compound scaffold can be used in DOS to generate libraries of compounds with different substituents. The nitrile group can be converted into a variety of other functional groups, further increasing the diversity of the library. semanticscholar.org For example, a multicomponent reaction approach was used for the diversity-oriented synthesis of substituted oxazoles, demonstrating the utility of this scaffold in creating complex molecules from simple starting materials. chim.it These strategies can accelerate the discovery of new drug candidates with novel mechanisms of action.

Future Directions and Emerging Research Avenues for Oxazole 5 Acetonitrile

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of oxazole (B20620) derivatives is continuously evolving, with a significant shift towards environmentally benign and efficient methods. irjmets.com Traditional methods often require harsh conditions and multiple steps, but modern research is focused on green chemistry principles that offer higher yields, reduced waste, and lower energy consumption. ijpsonline.comijpsonline.com

Future synthetic strategies for oxazole-5-acetonitrile and related compounds are increasingly focused on sustainability and efficiency. irjmets.com Key areas of development include:

Electrochemical Synthesis : An innovative approach for creating polysubstituted oxazoles involves the electrochemical reaction of readily available ketones and acetonitrile (B52724). researchgate.netorganic-chemistry.orgmdpi.comacs.org This method is highly efficient, operates at room temperature, and avoids the need for external chemical oxidants, proceeding through a Ritter-type reaction followed by oxidative cyclization. researchgate.netorganic-chemistry.orgmdpi.com

Ultrasound and Microwave-Assisted Synthesis : Green techniques like ultrasound irradiation (USI) and microwave (MW) assistance are being employed to accelerate reactions and improve yields. ijpsonline.comijpsonline.comsemanticscholar.org For instance, the Ugi three-component reaction to synthesize 2-aminonitrile oxazoles sees significantly reduced reaction times (from hours to one hour) and increased yields (up to 90%) under USI conditions. semanticscholar.org Microwave-assisted Van Leusen synthesis has also proven effective for producing 5-aryl-1,3-oxazoles. mdpi.com

Novel Catalysis : The use of advanced catalysts is a major trend. tandfonline.com Metal-catalyzed reactions using palladium, copper, gold, and silver are enabling more regioselective and efficient synthesis of polysubstituted oxazoles. tandfonline.comirjmets.cominformahealthcare.com For example, copper(II) triflate catalyzes the coupling of α-diazoketones with amides, while gold-catalyzed reactions can mediate the oxidation of terminal alkynes with nitriles to form 2,5-disubstituted oxazoles. tandfonline.cominformahealthcare.com One-pot Suzuki-Miyaura coupling reactions using a Nickel catalyst have also been developed for producing 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com

Solvent-Free and Water-Based Reactions : To minimize the use of hazardous organic solvents, researchers are exploring solvent-free reaction conditions or using water as a green medium. irjmets.comaip.org An iodine-catalyzed one-pot reaction in water has been developed for synthesizing polyarylated oxazoles, showcasing a move towards more sustainable processes. aip.org

Table 1: Comparison of Green Synthetic Methods for Oxazole Derivatives

Method Catalyst/Conditions Advantages Yield Reference(s)
Electrochemical Synthesis No external oxidant, TFAA as activator High efficiency, broad substrate scope, room temperature. High researchgate.net, mdpi.com
Ultrasound Irradiation (USI) Sc(OTf)₃ Reduced reaction times (3h to 1h), increased yields. 73-90% semanticscholar.org
Microwave Irradiation Base (e.g., K₂CO₃) Short reaction times, high efficiency. High mdpi.com
Metal-Catalyzed Reactions Pd, Cu, Au, Ni, Ag High regioselectivity, good yields, one-pot synthesis. Good to Excellent ijpsonline.com, irjmets.com, tandfonline.com, informahealthcare.com
Aqueous Iodine Catalysis Iodine Environmentally friendly (uses water), one-pot reaction. Good aip.org

Advanced Biological Target Identification and Validation

Identifying the specific biomolecular targets of this compound derivatives is crucial for understanding their mechanism of action and advancing them as potential therapeutic agents. researchgate.net Future research will heavily rely on a combination of computational and experimental techniques to pinpoint and validate these interactions.

In Silico Target Prediction : Molecular docking is a primary computational tool used to predict the binding of oxazole derivatives to potential biological targets. nih.govrroij.com For example, docking studies have identified DNA polymerase as a probable target for oxazole compounds with antiviral activity against human cytomegalovirus (HCMV), showing favorable binding energies. nih.gov Other identified potential targets for various oxazole derivatives include c-Kit tyrosine kinase (TRK), MDM2, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which are relevant in cancer and metabolic diseases. nih.govrroij.com

Experimental Validation : Following computational predictions, experimental validation is essential. This involves techniques such as in vitro enzyme inhibition assays and cell-based assays to confirm the biological activity. nih.govturkjps.org For instance, the anticancer activity of newly synthesized oxazole-based Schiff bases was confirmed using MTT assays on cancer cell lines like MCF-7, with IC₅₀ values determined to be in the 80-100 μg/mL range. nih.gov Similarly, the anti-inflammatory potential of oxazole derivatives is evaluated by testing their ability to inhibit enzymes like COX-2. researchgate.net

Metabolite Identification : Understanding the biotransformation of oxazole compounds is key to assessing their pharmacokinetic profiles. Studies involving the administration of oxazole derivatives to animal models, followed by analysis of plasma and urine using techniques like HPLC-MS/MS, help identify major metabolites. This information is critical for validating the drug's behavior in a biological system.

Table 2: Identified Biological Targets and Validation Methods for Oxazole Derivatives

Compound Class Identified Target Identification/Validation Method Therapeutic Area Reference(s)
Oxazole/Thiazole Derivatives DNA Polymerase Molecular Docking Analysis Antiviral (HCMV) nih.gov
Oxazole-based Schiff Bases c-Kit Tyrosine Kinase (TRK), MDM2 Molecular Docking, MTT Assay Anticancer nih.gov
Oxazole Derivatives Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Molecular Docking, In Silico Toxicity Prediction Antidiabetic rroij.com
Oxazolone (B7731731) Carboxamides Acid Ceramidase (AC) Chemical Optimization, In Vitro Inhibition Assays Neurodegenerative Disorders nih.gov
Benzoxazole Derivatives VEGFR-2 Molecular Docking, In Vitro Cytotoxicity Assays Anticancer tandfonline.com

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. mdpi.comnih.govnih.gov For this compound, these technologies can be leveraged to explore vast chemical spaces and predict molecular properties with high accuracy.

Quantitative Structure-Activity Relationship (QSAR) : ML algorithms, including neural networks and random forests, are well-established for developing QSAR models. mdpi.comresearchgate.net These models predict the biological activity of new oxazole derivatives based on their structural features, allowing for the rapid screening of virtual libraries to identify promising candidates before synthesis. nih.govresearchgate.net

De Novo Drug Design : Deep learning and neural networks can generate novel molecular structures with desired biological activities. mdpi.com By training a network on a large set of known active molecules, it can learn the underlying grammar of chemical structures and propose new oxazole-based compounds that are likely to be active against a specific target. mdpi.comresearchgate.net This approach can significantly reduce the time and cost associated with identifying new lead compounds.

Property Prediction (ADMET) : AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comnih.gov By integrating these predictions early in the design phase, researchers can prioritize oxazole derivatives with favorable pharmacokinetic profiles and a lower risk of failure in later stages of development.

Table 3: Applications of AI/ML in Oxazole Derivative Drug Design

AI/ML Application Technique/Algorithm Purpose Outcome Reference(s)
Activity Prediction QSAR, Classification Models Predict antiviral activity against HCMV. Identification of promising compounds for synthesis and testing. nih.gov, researchgate.net
De Novo Design Neural Networks, Transfer Learning Generate novel chemical structures with desired biological activity. Creation of new molecules biased towards a specific chemical space. mdpi.com
Property Prediction Deep Neural Networks, Random Forests Predict physicochemical and ADMET properties. Early-stage filtering of compounds with poor drug-likeness. mdpi.com, nih.gov
Target Identification Similarity Ensemble Approach (SEA) Identify new targets for existing drugs (repurposing). Expansion of the therapeutic potential of known oxazole compounds. mdpi.com

Exploration of Materials Science Applications beyond Biological Context

While the biological activity of oxazoles is extensively studied, their unique structural and electronic properties also make them valuable in materials science. smolecule.comirjmets.com Future research is expected to further explore the potential of this compound and its derivatives in non-biological applications.

Advanced Materials : The oxazole ring is utilized in the creation of advanced materials that possess specific electronic or optical properties. smolecule.com The planarity and electron distribution of the oxazole system can be tuned through substitution, making these compounds candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The nitrile group in this compound can be further functionalized to create complex, highly functionalized molecules for these applications. semanticscholar.org

Corrosion Inhibition : Oxazole derivatives have shown significant promise as corrosion inhibitors, particularly for steel in acidic environments. researchgate.net The nitrogen and oxygen atoms in the oxazole ring can adsorb onto the metal surface, forming a protective film that inhibits the corrosive process. researchgate.net The development of new oxazole-based compounds and coatings is an active area of research, with the goal of creating more effective and environmentally friendly corrosion protection for industries such as automotive, aerospace, and oil and gas. researchgate.net

Table 4: Materials Science Applications of Oxazole Derivatives

Application Area Function Mechanism/Properties Potential Use Reference(s)
Organic Electronics Building block for functional materials Tunable electronic and optical properties, planarity. OLEDs, OFETs, Dyes smolecule.com, semanticscholar.org,
Corrosion Inhibition Protective film formation Adsorption onto metal surfaces via heteroatoms (N, O). Anti-corrosion coatings for steel in acidic media. researchgate.net
Synthetic Intermediates Versatile chemical scaffold Reactive sites for further functionalization. Creation of complex molecules and ligands for catalysis. smolecule.com, irjmets.com, tandfonline.com

Compound List

Table 5: Chemical Compounds Mentioned in the Article

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.